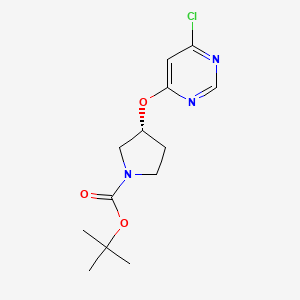

(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13523266

Molecular Formula: C13H18ClN3O3

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClN3O3 |

|---|---|

| Molecular Weight | 299.75 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | SVKXSLNUEALQMH-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC(=NC=N2)Cl |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate, reflects its intricate structure. Key components include:

-

Pyrrolidine ring: A five-membered saturated amine ring substituted at the 3-position.

-

Chloropyrimidin-4-yl ether: A pyrimidine heterocycle with a chlorine atom at the 6-position, linked via an oxygen atom to the pyrrolidine.

-

tert-Butyl ester: A bulky carbamate group at the pyrrolidine’s 1-position, serving as a protective moiety for the amine.

The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃O₃ |

| Molecular Weight | 299.75 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

| CAS Number | Not disclosed |

| SMILES | CC(C)(C)OC(=O)N1CCC@HOC2=CC(=NC=N2)Cl |

Synthesis and Optimization

Synthetic Route

The synthesis of (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step sequence:

-

Preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate: The pyrrolidine ring is functionalized with a hydroxyl group at the 3-position and protected with a tert-butyl carbamate.

-

Etherification with 2-chloropyrimidine: The hydroxyl group undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C).

Research Gaps and Future Directions

Biological Activity Profiling

Despite its synthetic accessibility, in vitro and in vivo data for this compound remain scarce. Priority research areas include:

-

Enzyme inhibition assays: Screening against kinase or protease panels.

-

Cellular toxicity studies: Establishing therapeutic indices.

Synthetic Methodology Improvements

-

Catalytic asymmetric synthesis: Enantioselective routes to reduce reliance on chiral resolution.

-

Green chemistry approaches: Solvent-free or microwave-assisted reactions to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume